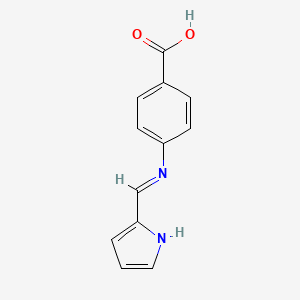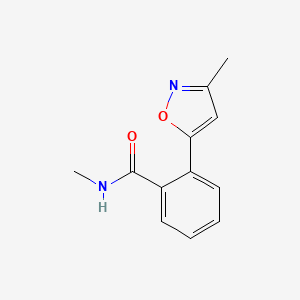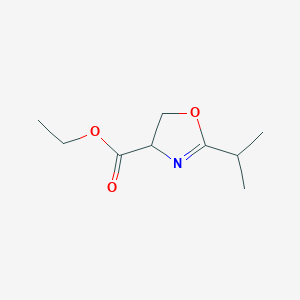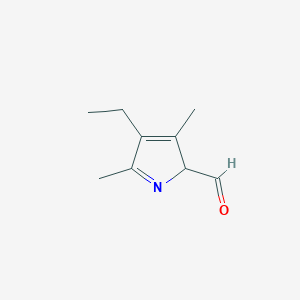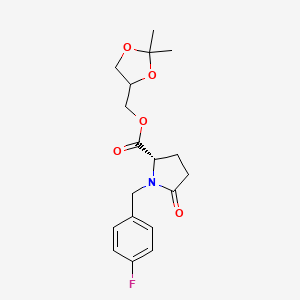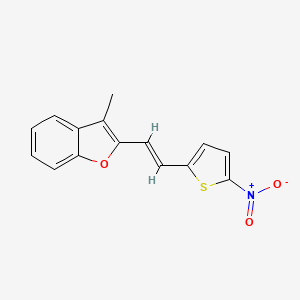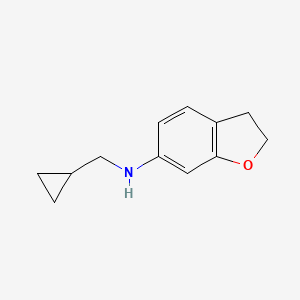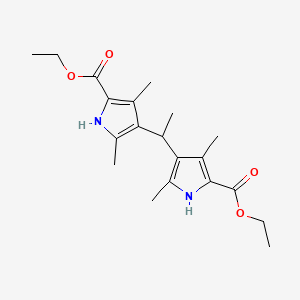
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide is an organic compound that features a furan ring, a hydrazinecarbothioamide group, and a tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide typically involves the condensation reaction between furan-2-carbaldehyde and 1-(m-tolyl)hydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinecarbothioamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various reagents such as halogens, acids, or bases can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the hydrazinecarbothioamide group may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarbothioamide: Similar structure but with a phenyl group instead of a tolyl group.
2-(Furan-2-ylmethylene)-1-(p-tolyl)hydrazinecarbothioamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
2-(Furan-2-ylmethylene)-1-(o-tolyl)hydrazinecarbothioamide: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the furan ring also adds to its distinct properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H13N3OS |
|---|---|
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
1-[(E)-furan-2-ylmethylideneamino]-1-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-10-4-2-5-11(8-10)16(13(14)18)15-9-12-6-3-7-17-12/h2-9H,1H3,(H2,14,18)/b15-9+ |
InChI-Schlüssel |
MXMPLKCNDPUTIT-OQLLNIDSSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N(C(=S)N)/N=C/C2=CC=CO2 |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C(=S)N)N=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


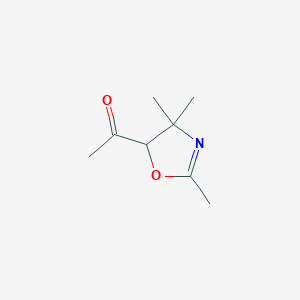
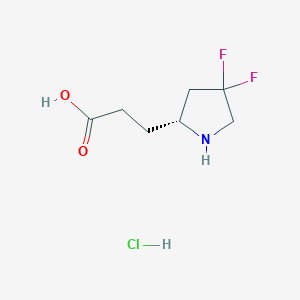
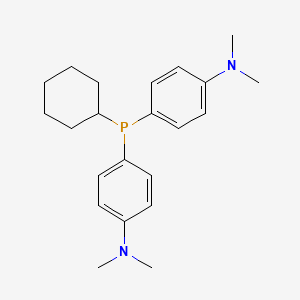
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
